"N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide CAS number and IUPAC name"
"N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide CAS number and IUPAC name"
An In-Depth Technical Guide to N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, a compound of significant interest within the versatile class of benzotriazole derivatives. While a specific CAS number for this molecule is not prominently available in public databases, suggesting its status as a potentially novel or less-synthesized compound, this guide will establish its chemical identity, propose robust synthetic pathways, and predict its physicochemical and spectroscopic characteristics based on well-established principles and data from analogous structures. Furthermore, we will explore its potential applications in drug discovery and materials science, grounded in the known biological and chemical activities of related N-acyl and N-carbothioyl benzotriazoles. Detailed experimental protocols, safety guidelines, and workflow visualizations are provided to support further research and development efforts.
Chemical Identity and Structure
The nomenclature N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide precisely defines a molecule wherein a benzamide group is attached to a carbothioyl (thiourea) linker, which in turn is substituted on one of the nitrogen atoms of a 1H-1,2,3-benzotriazole ring system.
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IUPAC Name: N-(1H-1,2,3-benzotriazol-1-ylcarbonothioyl)benzamide
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Molecular Formula: C₁₄H₁₀N₄OS
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Molecular Weight: 282.32 g/mol
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CAS Number: Not currently assigned or publicly available. A CAS number will be assigned upon synthesis, characterization, and registration with the Chemical Abstracts Service.
Predicted Structure:
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Protocol:
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Preparation of Benzoyl Isothiocyanate: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoyl chloride (1.0 eq) in anhydrous acetone. Add potassium thiocyanate (1.1 eq) portion-wise with stirring. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and filter to remove the precipitated potassium chloride. The filtrate containing benzoyl isothiocyanate is used directly in the next step.
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Synthesis of N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide: To the filtrate containing benzoyl isothiocyanate, add a solution of 1H-benzotriazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
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Work-up and Purification: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
Causality of Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of benzoyl chloride and the intermediate benzoyl isothiocyanate.
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Solvent Choice: Acetone is a suitable solvent for the formation of benzoyl isothiocyanate, while THF is an excellent choice for the subsequent nucleophilic addition of benzotriazole due to its ability to dissolve both reactants and its relatively non-reactive nature.
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Purification: Column chromatography is the standard and effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or by-products.
Physicochemical Properties and Spectroscopic Characterization
The following table summarizes the predicted physicochemical properties and expected spectroscopic data for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, based on data from similar benzotriazole derivatives. [1][2]
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in non-polar solvents; likely insoluble in water. |
| Melting Point | Expected to be in the range of 150-200 °C, typical for similar aromatic thiourea derivatives. |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20-8.00 (m, 2H, Ar-H), δ 7.80-7.40 (m, 7H, Ar-H), δ 11.5-12.5 (br s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 180-185 (C=S), δ 165-170 (C=O), δ 145-110 (Ar-C) |
| IR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 1680-1720 (C=O stretch), 1500-1600 (C=C stretch), 1200-1300 (C=S stretch) |
| Mass Spectrometry (ESI-MS) | m/z 283.06 [M+H]⁺, 281.04 [M-H]⁻ |
Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Potential Applications in Drug Development and Materials Science
Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological and chemical activities. [3][4][5]
Medicinal Chemistry and Drug Development
The benzotriazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. [3][4][6]
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Antimicrobial and Antifungal Activity: The presence of the thiourea linkage in the target molecule is significant, as this functional group is known to contribute to antimicrobial and antifungal activity. It is plausible that N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could exhibit potent activity against various bacterial and fungal strains. [3]* Anticancer Activity: Many benzotriazole derivatives have been investigated as potential anticancer agents, often acting as inhibitors of key enzymes in cancer cell signaling pathways. [3][6]The combination of the benzotriazole, thiourea, and benzamide moieties could lead to a molecule with interesting antiproliferative properties.
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Enzyme Inhibition: Benzotriazoles are known to act as enzyme inhibitors, for instance, targeting cytochrome P450 enzymes. [7]This property is valuable in modulating drug metabolism and in designing targeted therapies.
Materials Science
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Corrosion Inhibition: Benzotriazole is a well-known and highly effective corrosion inhibitor, particularly for copper and its alloys. [7]The target molecule, with its multiple nitrogen and sulfur atoms, could form a protective film on metal surfaces, preventing corrosion.
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UV Stabilization: The aromatic nature of the benzotriazole and benzamide rings suggests that the compound may absorb UV radiation, making it a potential candidate for use as a UV stabilizer in polymers and other materials. [7]
Safety and Handling
As a novel compound, specific toxicity data for N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide is unavailable. However, based on the safety profiles of benzotriazole and related derivatives, the following precautions should be observed. [8][9][10]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [10]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide represents a promising yet underexplored member of the benzotriazole family. This guide has established its chemical identity and proposed a reliable synthetic pathway. The predicted physicochemical and spectroscopic data provide a solid foundation for its characterization. Based on the extensive literature on related compounds, this molecule holds significant potential for applications in drug discovery as an antimicrobial, antifungal, or anticancer agent, and in materials science as a corrosion inhibitor or UV stabilizer. The detailed protocols and safety information provided herein are intended to facilitate further research into this intriguing compound, paving the way for new discoveries and applications.
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